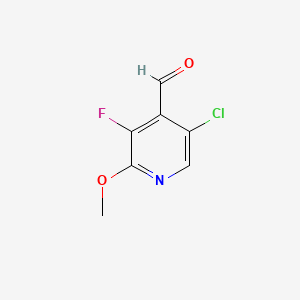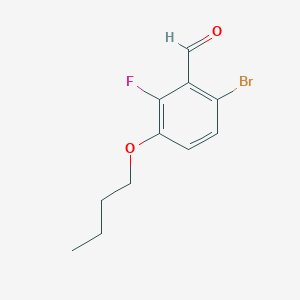
2-Cyclobutylmethanesulfonylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutylmethanesulfonylacetic acid is an organic compound characterized by the presence of a cyclobutyl group attached to a methanesulfonylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylmethanesulfonylacetic acid typically involves the following steps:
Formation of Cyclobutylmethanesulfonyl Chloride: This is achieved by reacting cyclobutylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine.
Carboxylation: The cyclobutylmethanesulfonyl chloride is then subjected to carboxylation using carbon dioxide in the presence of a catalyst like palladium to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutylmethanesulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyclobutylmethanesulfonylacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutylmethanesulfonylacetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to various biological and chemical effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylmethanesulfonyl Chloride: A precursor in the synthesis of 2-Cyclobutylmethanesulfonylacetic acid.
Methanesulfonylacetic Acid: Lacks the cyclobutyl group but shares similar chemical properties.
Cyclobutylacetic Acid: Contains the cyclobutyl group but lacks the sulfonyl moiety.
Propiedades
Fórmula molecular |
C7H12O4S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2-(cyclobutylmethylsulfonyl)acetic acid |
InChI |
InChI=1S/C7H12O4S/c8-7(9)5-12(10,11)4-6-2-1-3-6/h6H,1-5H2,(H,8,9) |
Clave InChI |
CDSUTYNLZDVXTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CS(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




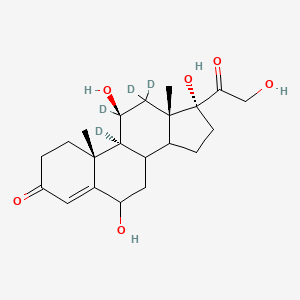

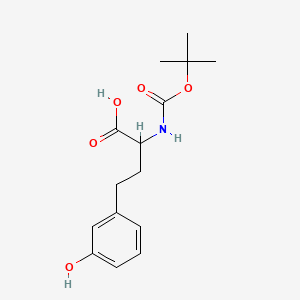
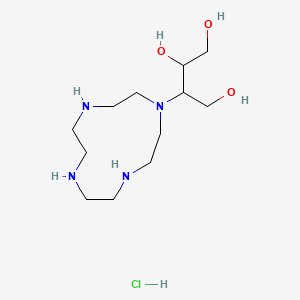
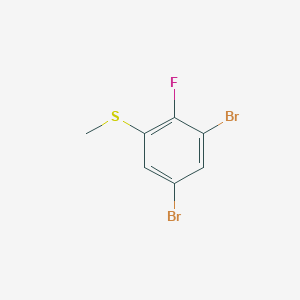

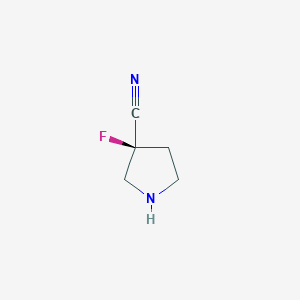
![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
